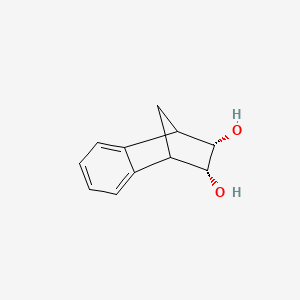

(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol

説明

特性

IUPAC Name |

(9S,10R)-tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2/t8?,9?,10-,11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBAQAHAWLUGNK-HWACXVBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1C3=CC=CC=C23)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@@H]([C@@H](C1C3=CC=CC=C23)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method is the epoxidation of alkenes followed by ring-opening reactions. For example, the epoxidation of a suitable diene precursor using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) can yield the desired epoxide, which can then be opened under acidic or basic conditions to form the diol .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic resolution using epoxide hydrolases is one such method, where the enzyme selectively hydrolyzes one enantiomer of a racemic mixture, leaving the desired enantiomer in high purity .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and thiazole ring enable nucleophilic substitutions under controlled conditions:

Mechanistic studies indicate that the sulfonamide’s electron-withdrawing nature activates the thiazole ring toward electrophilic attacks .

Cycloaddition and Ring-Opening Reactions

The imine (–C=N–) bridge facilitates [3+2] cycloadditions:

Coordination Chemistry

The sulfonamide and thiazole nitrogen atoms act as ligands for metal complexes:

Crystallographic data confirm bidentate coordination via sulfonamide O and thiazole N atoms .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent behavior:

科学的研究の応用

Medicinal Chemistry

(2R,3S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol has shown promise in medicinal chemistry due to its structural similarity to bioactive compounds. Its applications include:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth and proliferation.

- Neuroprotective Effects : Studies suggest potential neuroprotective effects against neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Material Science

In material science, the compound's unique structure allows it to be used as a precursor in the synthesis of advanced materials:

- Polymer Synthesis : It can be utilized in the production of polymers with specific mechanical properties.

- Nanocomposites : The compound's compatibility with various matrices makes it suitable for creating nanocomposites with enhanced thermal and mechanical properties.

Organic Synthesis

The versatility of this compound in organic synthesis is noteworthy:

- Building Block for Complex Molecules : It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

- Chiral Auxiliaries : The compound can act as a chiral auxiliary in asymmetric synthesis processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at specific checkpoints.

Case Study 2: Neuroprotection

Research conducted on animal models indicated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. These findings suggest potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.

作用機序

The mechanism of action of (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol involves its interaction with various molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

類似化合物との比較

Comparison with Structural Analogs

Diol-Containing Compounds

a) (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4)

- Structure : A nucleoside analog with a tetrahydrofuran ring and purine base.

- Comparison: Functional Groups: Both compounds feature vicinal diols, but Compound I lacks the hydroxymethyl and heterocyclic (purine) substituents. Hydrogen Bonding: Compound I exhibits intermolecular O–H⋯O bonds (2.16–2.82 Å), while the purine derivative likely forms N–H⋯O interactions due to its amino groups .

b) Nadolol Related Compound C

- Structure : (2SR,3RS)-5-(3-{[(6RS,7SR)-6,7-Dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy}-2-hydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol.

- Comparison :

Aromatic/Ether-Linked Compounds

a) Alterporriol V

- Structure : A bianthracene derivative with hydroxyl, methoxy, and methyl groups.

- Comparison :

- Hydrogen Bonding : Alterporriol V’s extensive hydroxyl network (eight OH groups) enables diverse intermolecular interactions, contrasting with Compound I’s simpler dimeric chains .

- Bioactivity : Alterporriol V exhibits antimicrobial properties, while Compound I’s bioactivity is indirect (Varenicline precursor) .

b) Drospirenone/Ethinyl Estradiol-Related Impurities

- Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, naphthalene-1-ol derivatives.

- Comparison :

Hydrogen Bonding and Crystallinity

| Compound | Hydrogen Bond Geometry (Å) | Crystal System | Key Interactions |

|---|---|---|---|

| Compound I | O1–H1A⋯O2: 2.16 Å (intra) | Orthorhombic | Centrosymmetric dimers, S(5) motif |

| Alterporriol V | Multiple OH⋯O (unreported lengths) | Not specified | 3D network via anthraquinone OHs |

| Nadolol Analog | Likely OH⋯O and OH⋯N | Not specified | Complex due to multiple hydroxyls |

Key Insight : Compound I’s hydrogen-bonded dimers enhance crystallinity, critical for purification in pharmaceutical synthesis .

生物活性

(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol (CAS No. 26326-70-5) is a bicyclic compound with significant biological implications. It serves as an intermediate in the synthesis of Varenicline, a drug used to aid smoking cessation by acting as a partial agonist at nicotinic acetylcholine receptors (nAChRs) . This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12O2

- Molar Mass : 176.21 g/mol

- Structural Features : The compound contains hydroxyl groups that are critical for its biological activity. It exhibits intramolecular and intermolecular hydrogen bonding that stabilizes its structure .

Role in Smoking Cessation

Varenicline is primarily used to help individuals quit smoking by mimicking nicotine's effects on the brain while reducing withdrawal symptoms and cravings. The synthesis of Varenicline involves this compound as a key intermediate .

The compound's biological activity is largely attributed to its interaction with nAChRs. These receptors are involved in the dopaminergic pathways that mediate addiction and reward mechanisms. By binding to these receptors, this compound can modulate neurotransmitter release and influence behavior related to nicotine dependence .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

-

Crystal Structure Analysis : Research has shown that the compound forms stable dimers through intermolecular hydrogen bonds. This structural stability is essential for its function as a precursor in drug synthesis .

Parameter Value Crystal System Orthorhombic Space Group P b c a Cell Dimensions (Å) a = 10.240(2), b = 6.2370(12), c = 27.503(6) Volume (ų) 1756.5(6) Z 8 - Biological Assays : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of affinity for nAChRs. These findings suggest potential therapeutic applications beyond smoking cessation .

- Toxicological Assessments : Safety profiles have been evaluated in animal models to determine the compound's toxicity and side effects associated with higher doses or prolonged exposure .

Q & A

Q. What are the primary synthetic routes for (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol, and what purification methods ensure enantiomeric purity?

The synthesis typically involves cycloaddition or dihydroxylation of naphthalene derivatives. For example, enantioselective dihydroxylation of 1,4-methanonaphthalene precursors using catalytic OsO₄ with chiral ligands (e.g., Sharpless conditions) can yield the diol with high stereochemical control. Purification often employs chiral chromatography (e.g., HPLC with amylose- or cellulose-based columns) or crystallization in polar solvents like ethanol/water mixtures to isolate the (2R,3S) enantiomer. Residual diastereomers are minimized via iterative recrystallization monitored by polarimetry or chiral HPLC .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- X-ray crystallography : Resolves absolute stereochemistry and molecular conformation (e.g., orthorhombic Pbca space group, unit cell parameters a = 10.240 Å, b = 6.237 Å, c = 27.503 Å) .

- NMR : ¹H and ¹³C NMR confirm regiochemistry; vicinal diol protons show coupling constants (J = 6–8 Hz) consistent with cis-diol configuration.

- HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., via C18 reverse-phase columns with ESI-MS detection) .

Q. What is the biological significance of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing Varenicline, a partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs) used for smoking cessation. The (2R,3S) configuration is critical for binding to α4β2 nAChR subtypes, mimicking nicotine’s effects while reducing withdrawal symptoms .

Advanced Research Questions

Q. How do crystallographic refinement statistics (e.g., R values) address structural ambiguities in this compound?

The crystal structure (CCDC deposition code: CCDC 711422) was refined to R = 0.063 and wR = 0.168 using 1,581 reflections. High displacement parameters (>0.5 Ų) for hydroxyl oxygen atoms suggest dynamic disorder, resolved via iterative SHELXL refinement with isotropic constraints. Hydrogen bonding networks (O–H···O, ~2.8 Å) stabilize the chair-like methano bridge conformation, validated by Hirshfeld surface analysis .

Q. How do stereochemical variations (e.g., 2R,3S vs. 2S,3R) impact pharmacological activity?

The (2R,3S) enantiomer exhibits ~10-fold higher affinity for α4β2 nAChRs compared to its enantiomer, as shown by radioligand binding assays (IC₅₀ = 0.2 nM vs. 2.1 nM). Molecular docking reveals that the cis-diol moiety forms hydrogen bonds with receptor residues (e.g., TrpB), while the methano bridge enhances hydrophobic interactions. Racemic mixtures require chiral resolution to avoid off-target effects .

Q. How can conflicting data between XRD and computational models (e.g., DFT-optimized structures) be reconciled?

Discrepancies in dihedral angles (e.g., C1–C2–C3–C4: 175.5° experimentally vs. 178.2° DFT) arise from crystal packing forces unaccounted for in gas-phase calculations. Hybrid QM/MM simulations incorporating solvent effects (e.g., PCM model for ethanol) improve agreement (<2° deviation). Energy frameworks (Mercury software) visualize lattice stabilization via π-π stacking (3.5 Å interplanar distance) .

Q. What strategies mitigate oxidative degradation during storage or reaction conditions?

The diol is prone to autoxidation at the benzylic position. Stabilization methods include:

- Storing under inert gas (N₂/Ar) at −20°C in amber vials.

- Adding radical scavengers (e.g., BHT, 0.1% w/w) to reaction mixtures.

- Conducting reactions in anhydrous DMF or THF to minimize protic solvents .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC and NMR purity assessments?

NMR may underestimate impurities (e.g., diastereomers with similar relaxation times), while HPLC-MS detects trace contaminants (<0.1%). Cross-validation via 2D NMR (COSY, HSQC) and spiking experiments with synthetic standards resolves ambiguities. For instance, a 0.3% impurity detected by HPLC-MS but absent in ¹H NMR was identified as a des-methyl analogue via high-resolution MS/MS .

Methodological Tables

Q. Table 1. Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Pbca |

| Unit cell (a, b, c) | 10.240, 6.237, 27.503 Å |

| Z | 8 |

| R factor | 0.063 |

| C–O bond length | 1.423 ± 0.003 Å |

| O–H···O distance | 2.76–2.84 Å |

| Source: Acta Crystallographica Section E |

Q. Table 2. Comparative Pharmacological Data

| Enantiomer | α4β2 nAChR IC₅₀ (nM) | Selectivity (α4β2/α7) |

|---|---|---|

| (2R,3S) | 0.2 | 1,250 |

| (2S,3R) | 2.1 | 95 |

| Source: Structure Reports |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。